tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach involves the formation of the spirocyclic ring system through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The spirocyclic structure also contributes to its stability and unique reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[34]octane-6-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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